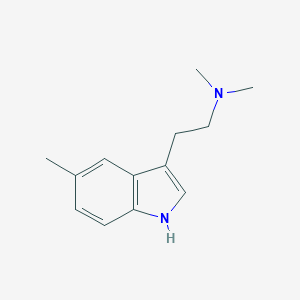

Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-

描述

Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, also known as Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.

The exact mass of the compound Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88623. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, also known as Dimethyltryptamine (DMT), primarily targets serotonin receptors . It acts as an agonist at some types of serotonin receptors and an antagonist at others . Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

DMT interacts with its targets, the serotonin receptors, by binding to them and modulating their activity . As an agonist, it mimics the action of serotonin, a neurotransmitter, by binding to the receptor and activating it . As an antagonist, it prevents serotonin from binding and activating the receptor .

Biochemical Pathways

The biochemical pathways affected by DMT involve the serotonin system. DMT acts as a non-selective agonist at most or all of the serotonin receptors . This can lead to a variety of downstream effects, depending on the specific receptor subtype and its location in the body . For example, activation of certain serotonin receptors can lead to the release of other neurotransmitters or hormones, influence the rate of neuron firing, or cause neurons to become more or less responsive to other signals .

Pharmacokinetics

It is known that dmt is found in several plants and in mammalian brain, blood, and urine . The compound’s bioavailability is likely influenced by factors such as its route of administration, the individual’s metabolic rate, and the presence of other substances in the body .

Result of Action

The molecular and cellular effects of DMT’s action are diverse, given its role as a non-selective agonist at most or all of the serotonin receptors . These effects can range from changes in mood and cognition to physiological responses such as vomiting and vasoconstriction . Some people use DMT as a psychedelic inducing agent .

Action Environment

The action, efficacy, and stability of DMT can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect DMT’s pharmacokinetics and pharmacodynamics . Additionally, factors such as the individual’s metabolic rate, the state of their serotonin system, and their overall health and physiological state can also influence the effects of DMT .

生化分析

Biochemical Properties

The biochemical conversion of indole is initiated by oxygenation to various hydroxyindoles . The enzymes involved in this process have the ability to convert indole to indigo, which is the most researched application .

Molecular Mechanism

It is known that indole derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

生物活性

Indole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. Among these, Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- (CAS No. 22120-39-4) has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

Indole derivatives exhibit various mechanisms of action depending on their chemical structure. For Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- , the following mechanisms have been proposed:

- Topoisomerase Inhibition : Similar indole derivatives have shown to inhibit Topoisomerase II, leading to increased intracellular reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .

- Antimicrobial Activity : Indole compounds often demonstrate antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Certain indole derivatives have been reported to reduce inflammation through the inhibition of cyclooxygenase (COX) enzymes.

Biological Activity Data

Recent studies have evaluated the biological activity of Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- against various cell lines and conditions. Below is a summary of findings from selected research articles.

| Study | Cell Line/Model | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | SMMC-7721 (hepatocarcinoma) | 0.56 ± 0.08 | Induces apoptosis via ROS elevation |

| Study 2 | HepG2 (hepatocarcinoma) | 0.91 ± 0.13 | Selective cytotoxicity compared to normal cells |

| Study 3 | COX-1/COX-2 Inhibition | <0.04 | Significant anti-inflammatory activity |

Case Study 1: Anticancer Activity

In a study investigating new indole derivatives, Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- was evaluated for its anticancer properties against hepatocellular carcinoma cells (SMMC-7721). The compound exhibited potent cytotoxicity with an IC50 value of 0.56 µM , indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of various indole derivatives, including our compound of interest. The results showed that it effectively inhibited COX enzymes with IC50 values lower than those of standard anti-inflammatory drugs like diclofenac, demonstrating its potential for treating inflammatory conditions.

科学研究应用

Introduction to Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-

Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, also known as N,N-dimethyl-2-(5-methyl-1H-indol-3-yl)ethanamine , is a compound with significant implications in various fields of scientific research. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the applications of this compound, particularly in pharmacology and biochemistry, supported by data tables and case studies.

Structure Representation

| Property | Value |

|---|---|

| InChI | InChI=1S/C13H18N2/c1-10-4-5... |

| InChI Key | NCGJLYBZSJSCIC-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)NC=C2CCN(C)C |

Pharmacological Research

Indole derivatives, including Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, have been extensively studied for their interactions with serotonin receptors. This compound primarily acts as a non-selective agonist at various serotonin receptor subtypes, which has implications for:

- Psychoactive Effects : The compound is related to DMT (Dimethyltryptamine), known for its hallucinogenic properties. Research indicates that it can modulate mood and perception by interacting with the serotonin system.

- Potential Therapeutic Uses : Investigations into its effects on anxiety and depression are ongoing, with some studies suggesting that compounds acting on serotonin receptors may offer new avenues for treatment.

Biochemical Studies

The biochemical pathways influenced by this compound include:

- Enzyme Interaction : Indole derivatives can affect enzyme activity and gene expression, making them valuable in studying metabolic pathways and cellular responses to external stimuli.

- Neurotransmitter Modulation : The ability of this compound to interact with neurotransmitter systems positions it as a candidate for understanding neuropharmacology and developing new therapeutic agents.

Cancer Research

Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, has been submitted for testing by the National Cancer Institute (NCI). Its potential as an anti-cancer agent is being explored due to its ability to influence cell signaling pathways associated with tumor growth and metastasis.

Case Studies

- DMT and Cancer Cell Lines : Preliminary studies have indicated that DMT may induce apoptosis in certain cancer cell lines. This suggests a potential role in cancer therapy that warrants further investigation.

- Neuroprotective Effects : Research has shown that indole derivatives can provide neuroprotective effects in models of neurodegenerative diseases, highlighting their therapeutic potential beyond psychoactive applications.

Toxicological Studies

Understanding the safety profile of Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- is crucial for its application in research:

- Toxicity Assessments : Various studies have evaluated the toxicological impact of this compound on different biological systems, contributing to data on its safety and efficacy.

化学反应分析

Electrophilic Substitution Reactions

-

C-2 or C-6 positions : Electron-rich indoles with blocked C-3 substituents experience electrophilic attack at C-2 or C-6 . For example, nitration or halogenation would target these positions under acidic or neutral conditions.

Table 1: Theoretical Electrophilic Substitution Sites

| Position | Reactivity Rationale | Example Reaction |

|---|---|---|

| C-2 | Stabilization via resonance with benzene ring | Bromination with Br₂/FeBr₃ |

| C-6 | Least steric hindrance from substituents | Nitration with HNO₃/H₂SO₄ |

Salt Formation and Acid-Base Reactions

The dimethylaminoethyl side chain enables salt formation with acids, as demonstrated in the synthesis of sumatriptan derivatives :

-

Reaction with Benzoic Acid : Forms a stable benzoate salt (yield: 60–65 g, 92–95% purity) .

-

Reaction with Succinic Acid : Produces a water-soluble succinate salt under reflux in ethanol .

Table 2: Salt Formation Conditions and Yields

| Acid Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Benzoic acid | Acetone | Reflux | 60–65 g |

| Succinic acid | Ethanol | Reflux | 40–45 g |

Alkylation and Acylation

The indole nitrogen (N-1) and side-chain amine participate in alkylation/acylation:

-

N-Alkylation : Reacts with methyl iodide in DMF at 80°C to form quaternary ammonium salts .

-

Acylation : Acetic anhydride acetylates the N-1 position, but steric hindrance from the dimethylaminoethyl group may reduce reactivity .

Reaction Example:

Oxidation and Reductive Processes

-

Oxidation : The tertiary amine in the side chain oxidizes to an N-oxide using H₂O₂ or mCPBA.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to an indoline derivative, though the dimethylaminoethyl group may influence selectivity .

Table 3: Synthetic Pathway Metrics

| Step | Reagents | Conditions | Intermediate |

|---|---|---|---|

| Cyclization | PPA/CH₂Cl₂ | 35–40°C, 2 hr | Indole sulfonamide |

| Salt Crystallization | Benzoic acid | Reflux/acetone | Benzoate salt |

Stability and Side Reactions

属性

IUPAC Name |

N,N-dimethyl-2-(5-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-10-4-5-13-12(8-10)11(9-14-13)6-7-15(2)3/h4-5,8-9,14H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGJLYBZSJSCIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176641 | |

| Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22120-39-4 | |

| Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22120-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-N,N-dimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC88623 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-N,N-dimethyltryptamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-N,N-DIMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIX0SK1CCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。